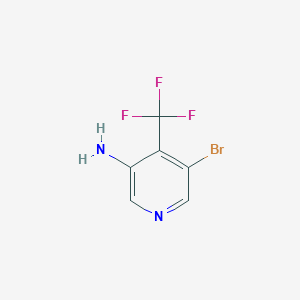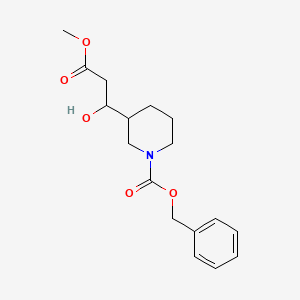
1-(2-Methyl-1-cyclobuten-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1-cyclobuten-1-yl)ethanone is an organic compound with the molecular formula C7H10O It is a ketone characterized by a cyclobutene ring substituted with a methyl group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1-cyclobuten-1-yl)ethanone can be synthesized through several methods. One common approach involves the cycloaddition reaction of aryl alkynes with acrylates, catalyzed by In(tfacac)3-TMSBr. This method provides high chemo- and stereoselectivity, resulting in the formation of cyclobutenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-1-cyclobuten-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group on the cyclobutene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated cyclobutene derivatives.
Scientific Research Applications
1-(2-Methyl-1-cyclobuten-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1-cyclobuten-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The cyclobutene ring and the ketone group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(2-Methyl-1-cyclobuten-1-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Methyl-1-cyclopenten-1-yl)ethanone: This compound has a cyclopentene ring instead of a cyclobutene ring, resulting in different chemical properties and reactivity.
1-(2-Methyl-1-cyclohexen-1-yl)ethanone: The presence of a cyclohexene ring in this compound leads to variations in its chemical behavior compared to this compound.
The uniqueness of this compound lies in its cyclobutene ring, which imparts distinct chemical properties and reactivity patterns.
Properties
CAS No. |
67223-99-8 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-(2-methylcyclobuten-1-yl)ethanone |
InChI |
InChI=1S/C7H10O/c1-5-3-4-7(5)6(2)8/h3-4H2,1-2H3 |
InChI Key |
OXRAKTPGEOKFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


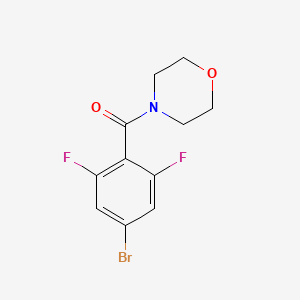
![[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone](/img/structure/B13967731.png)

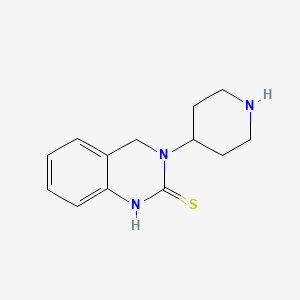
![1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13967757.png)
![1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one](/img/structure/B13967770.png)
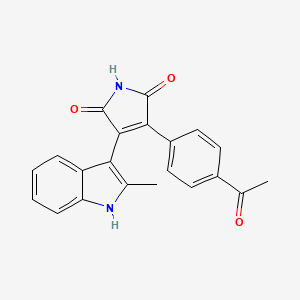


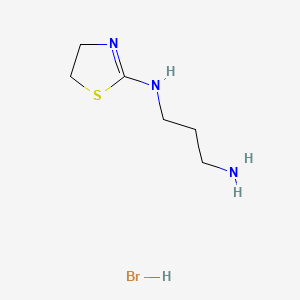
![Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13967790.png)
